molecular formula C12H9N3O B14871027 2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carbonitrile

2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carbonitrile

Cat. No.: B14871027
M. Wt: 211.22 g/mol
InChI Key: BHPFHTZRMVHYBN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at position 2, a furan ring at position 6, and a cyano group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-furoyl isothiocyanate with 3-aminocrotononitrile can yield the desired pyrimidine derivative . The reaction typically requires refluxing in an appropriate solvent, such as ethanol, and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the cyano group can produce 2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-amine.

Scientific Research Applications

2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carbonitrile has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound can also modulate receptor activity by interacting with receptor proteins and altering their conformation and function. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopropyl and furan rings with the pyrimidine core also contributes to its unique properties and applications.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-cyclopropyl-6-(furan-2-yl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C12H9N3O/c13-7-9-6-10(11-2-1-5-16-11)15-12(14-9)8-3-4-8/h1-2,5-6,8H,3-4H2

InChI Key

BHPFHTZRMVHYBN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)C3=CC=CO3)C#N

Origin of Product

United States

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